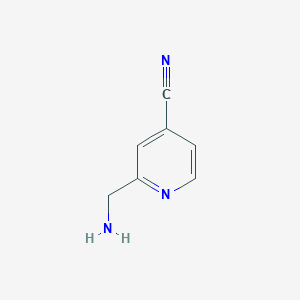
2-(Aminomethyl)isonicotinonitrile
Descripción general
Descripción
2-(Aminomethyl)isonicotinonitrile is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Research
2-(Aminomethyl)isonicotinonitrile and its derivatives have been explored for their potential in anticancer research. Mansour et al. (2021) synthesized various derivatives from 2-Aminonicotinonitrile, including pyrimidine, thiourea, acetamide, and isoindoline derivatives, and assessed their anticancer properties. These compounds were further modified to form 1,8-naphthyridine, ethyl, and methylamino nicotinonitrile derivatives, along with sulfonamide, 2-chloro-N-acetamide, and benzamide derivatives. Such chemical diversity indicates the potential for developing new anticancer agents (Mansour, S. Y., et al., 2021).
Coordination Chemistry and Material Science
Isonicotinonitrile derivatives have applications in coordination chemistry and material science. Chen et al. (2002) demonstrated the synthesis of coordination polymers using [Cd(SCN)2] and isonicotinonitrile. These polymers exhibit diverse geometries and could be valuable in materials science for their unique structural properties (Chen, W., et al., 2002).
Catalysis and Green Chemistry
The compound has been used in research focusing on catalysis and green chemistry. Zolfigol et al. (2017) explored the synthesis of 2-amino-4,6-diphenylnicotinonitrile using HBF4 as an oxidizing promoter catalyst, highlighting the role of this compound derivatives in facilitating efficient and environmentally friendly chemical reactions (Zolfigol, M., et al., 2017).
Corrosion Inhibition
Research has also been conducted on the use of pyridine derivatives, including 2-aminonicotinonitriles, as corrosion inhibitors. Ansari et al. (2015) studied the effects of these derivatives on steel corrosion, providing insights into their potential applications in industrial settings (Ansari, K. R., et al., 2015).
Alzheimer's Disease Research
In the field of neurology, especially Alzheimer's disease research, this compound derivatives have been used in imaging studies. Shoghi-Jadid et al. (2002) utilized a radiofluorinated derivative in positron emission tomography to monitor the development of neurofibrillary tangles and beta-amyloid plaques in patients with Alzheimer's disease (Shoghi-Jadid, K., et al., 2002).
Mecanismo De Acción
Target of Action
The primary target of 2-(Aminomethyl)isonicotinonitrile is bacterial membranes . This compound is a type of cationic polymer, which is considered the last frontier in antibacterial development . The compound’s interaction with bacterial membranes promotes bacterial membrane permeability .
Mode of Action
This compound interacts with bacterial membranes, leading to increased membrane permeability . This increased permeability allows antibiotics to reach their intracellular targets more effectively . The compound’s mode of action is primarily due to its ability to accept more protons from its surroundings, leading to a stronger proton sponge effect .
Result of Action
The primary result of this compound’s action is the increased permeability of bacterial membranes . This allows antibiotics to more effectively reach their intracellular targets, potentially enhancing the efficacy of antibiotic treatments .
Análisis Bioquímico
Biochemical Properties
2-(Aminomethyl)isonicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the oxidation of neurotransmitter amines . The interaction between this compound and MAO can lead to the inhibition of the enzyme’s activity, which may have implications for neurological functions and disorders.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in neurotransmitter synthesis and degradation . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the compound binds to the active site of monoamine oxidase, inhibiting its activity and thereby increasing the levels of neurotransmitters in the brain . This mechanism of action is crucial for understanding its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable at room temperature but may degrade over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on neurological function, while at high doses, it can cause toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence amino acid metabolism and energy production pathways . Understanding these interactions is essential for predicting its effects on overall metabolism and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which determine its localization and accumulation . These factors influence its bioavailability and efficacy in different tissues.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.
Propiedades
IUPAC Name |
2-(aminomethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQWSUCAILJFNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378889.png)
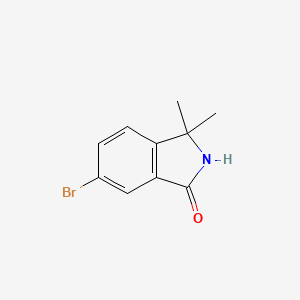




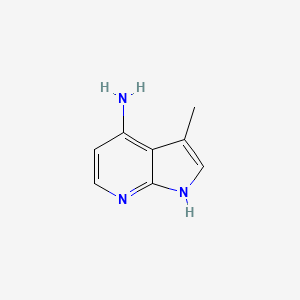
![3-Azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B1378901.png)
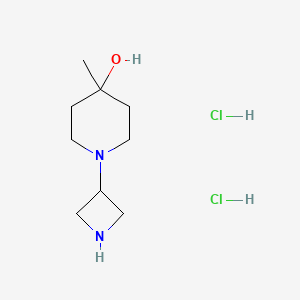
![9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1378903.png)

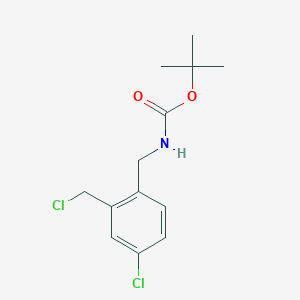
![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)

